6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine
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Overview
Description
6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a benzene ring, along with a pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is the TARP γ-8 dependent receptors . These receptors are known to exhibit regiospecific expression in the brain, which could selectively regulate regional brain function .
Mode of Action
The compound acts as a potent and selective antagonist for the TARP γ-8 dependent receptors . The interaction of the compound with these receptors inhibits their activity, leading to changes in the neuronal signaling pathways .
Biochemical Pathways
Given its target, it is likely that it impacts the neuronal signaling pathways regulated by the tarp γ-8 dependent receptors .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effect on the TARP γ-8 dependent receptors . By inhibiting these receptors, the compound can alter neuronal signaling, potentially leading to changes in brain function .
Biochemical Analysis
Biochemical Properties
6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and biomolecules are primarily driven by its aromatic and heterocyclic structure, which allows for strong binding through π-π stacking and hydrogen bonding .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, this compound can alter gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, this compound can inhibit the activity of COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression that affect cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell morphology and function, while in vivo studies have demonstrated its potential to cause long-term alterations in tissue structure and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . Additionally, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Fusion with Benzene Ring: The thiazole ring is then fused with a benzene ring through various cyclization reactions.
Attachment of Pyridine Moiety: The pyridine moiety is introduced via nucleophilic substitution reactions, where the pyridine ring is attached to the thiazole-benzene scaffold.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is investigated for its properties in the development of organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine: Similar structure but with a chlorine atom instead of a methyl group.
6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine: Similar structure but with a bromine atom and different positioning of the pyridine moiety.
Uniqueness
6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
6-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-2-3-12-13(8-10)18-14(17-12)16-9-11-4-6-15-7-5-11/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZLHIRESRSGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.